o-(4-Iodobenzyl)hydroxylamine
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
O-[(4-iodophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8INO/c8-7-3-1-6(2-4-7)5-10-9/h1-4H,5,9H2 |
InChI Key |
RADNEVOWMRVABV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CON)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for O 4 Iodobenzyl Hydroxylamine and Its Structural Analogues
O-Alkylation Strategies for Hydroxylamine (B1172632) Derivatives
The ambident nature of hydroxylamine, possessing both a nucleophilic nitrogen and oxygen atom, presents a significant challenge in its direct alkylation. tandfonline.comwikipedia.org Consequently, synthetic strategies often employ protected hydroxylamine derivatives or specific reaction conditions to favor the formation of the desired O-alkylated product.
The Mitsunobu reaction is a powerful and widely used method for the synthesis of O-substituted hydroxylamines due to its mild conditions and stereospecificity. acs.orgbeilstein-journals.org This reaction facilitates the coupling of an alcohol with an acidic N-hydroxy compound, typically N-hydroxyphthalimide, in the presence of a phosphine (B1218219) and an azodicarboxylate. beilstein-journals.orgrsc.org
A common protocol for preparing O-alkyl hydroxylamines involves a one-pot process starting with the Mitsunobu reaction between an alcohol and N-hydroxyphthalimide. nih.gov This is followed by the deprotection of the resulting phthalimide (B116566) to release the desired hydroxylamine. nih.gov This strategy has been successfully applied to the synthesis of O-(4-Iodobenzyl)hydroxylamine hydrochloride, which was prepared from 4-iodobenzyl alcohol in a 70% yield. nih.govbrynmawr.edu The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then subjected to nucleophilic attack by the N-hydroxyphthalimide. Subsequent hydrazinolysis or aminolysis cleaves the phthalimide group. acs.orgthieme-connect.com
The efficiency of the Mitsunobu reaction can be influenced by various factors. Studies have highlighted the importance of the linker and the effect of a base in solid-phase synthesis approaches using supported N-hydroxyphthalimide reagents. acs.org Optimization studies have explored different reagents and conditions to improve yields and purity, with some protocols demonstrating the synthesis of a diverse library of O-alkyl hydroxylamines in moderate to high yields. acs.orgthieme-connect.com
Table 1: Mitsunobu Reaction for O-Alkylation of N-Hydroxyphthalimide This table is interactive and can be sorted by clicking on the headers.
| Alcohol Substrate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Iodobenzyl alcohol | N-Hydroxyphthalimide, PPh₃, DIAD; then Hydrazine (B178648) | This compound hydrochloride | 70% | nih.govbrynmawr.edu |
| 4-Nitrobenzyl alcohol | Supported N-hydroxyphthalimide, PPh₃, DIAD, Imidazole; then MeNH₂ | O-(4-Nitrobenzyl)hydroxylamine | High | acs.orgthieme-connect.com |
Direct alkylation of hydroxylamine with alkyl halides often leads to a mixture of N-alkylated, O-alkylated, and polyalkylated products, with N-alkylation typically being the favored pathway. wikipedia.orgoup.com To achieve selective O-alkylation, the hydroxyl group must be deprotonated first, usually with a strong base, which can be incompatible with many functional groups. wikipedia.org
To circumvent these issues, methods have been developed using hydroxylamine equivalents or specific reaction conditions. A one-pot method for the preparation of O-(halo-substituted benzyl) hydroxylamines involves the O-benzylation of N-hydroxyurethane with a suitable benzyl (B1604629) halide in the presence of sodium ethoxide. researchgate.netarabjchem.org The reaction is followed by basic hydrolysis to deprotect the nitrogen and afford the O-benzyl hydroxylammonium salt in high yield. researchgate.netarabjchem.org This approach offers high chemo- and regio-selectivity for the O-alkylated product and simplifies the purification process. researchgate.net
Optimization studies for direct N-alkylation of amines have shown that the choice of base and solvent is critical. For instance, cesium carbonate in DMF has been found to promote selective mono-N-alkylation of primary amines while suppressing over-alkylation. researchgate.net While focused on N-alkylation, these studies provide insights into controlling selectivity in alkylation reactions involving amine functionalities.
Table 2: Direct O-Alkylation of N-Hydroxyurethane This table is interactive and can be sorted by clicking on the headers.
| Benzyl Halide | Base | Intermediate | Final Product | Overall Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromobenzyl bromide | Sodium ethoxide | N-(4-Bromobenzyloxy)urethane | O-(4-Bromobenzyl)hydroxylamine hydrochloride | >78% | researchgate.netarabjchem.org |
The use of protecting groups is a cornerstone strategy for achieving selective O-alkylation of hydroxylamine. By masking the more nucleophilic nitrogen atom, alkylation is directed to the oxygen atom. thieme-connect.com A variety of N-protected hydroxylamines have been developed for this purpose.
As discussed previously, N-hydroxyphthalimide is a widely used protected hydroxylamine, particularly in Mitsunobu reactions. nih.govgoogle.com After O-alkylation, the phthalimide group is typically removed with hydrazine or methylamine. acs.orgnih.gov
Another common strategy involves the use of N-Boc-protected hydroxylamines. For example, tert-butyl N-hydroxycarbamate can be O-alkylated with alcohol-derived mesylates, followed by acidic removal of the Boc group to yield the O-substituted hydroxylamine. organic-chemistry.org Similarly, O-protected hydroxylamines can be coupled with carboxylic acids, and the protecting group (e.g., 2-methylprenyl) is later removed with trifluoroacetic acid. thieme-connect.com
Incorporation of the 4-Iodobenzyl Moiety
The 4-iodobenzyl group is a key structural component of the target molecule. Its incorporation can be achieved either by starting with a pre-functionalized precursor or by introducing the iodine atom onto a benzylhydroxylamine scaffold at a later stage.
The most direct and common route to this compound involves using 4-iodobenzyl alcohol as a starting material. nih.govbrynmawr.edusigmaaldrich.comchemicalbook.com This commercially available or readily synthesized precursor contains the required 4-iodobenzyl framework.
The primary method utilizing this precursor is the Mitsunobu reaction, as detailed in section 2.1.1. In this synthesis, 4-iodobenzyl alcohol is reacted with N-hydroxyphthalimide, triphenylphosphine, and a dialkyl azodicarboxylate. nih.gov The resulting N-(4-iodobenzyloxy)phthalimide is then cleaved, often with hydrazine, to produce this compound, which is typically isolated as its hydrochloride salt. nih.govbrynmawr.edu This approach is efficient, with reported yields of around 70%. nih.gov
Other etherification reactions starting from 4-iodobenzyl alcohol, such as Williamson ether synthesis, could also be envisioned. For example, the synthesis of 4-[(4-Iodobenzyl)oxy]benzaldehyde is achieved by reacting 4-iodobenzyl alcohol with 4-formylphenol in the presence of a base like potassium carbonate. A similar strategy could be adapted for a suitably protected hydroxylamine derivative.
An alternative synthetic strategy involves the formation of an O-benzylhydroxylamine intermediate, followed by the introduction of iodine onto the aromatic ring. This approach is generally less common than using pre-iodinated starting materials. The key step is the regioselective iodination of the benzene (B151609) ring at the para position.
Electrophilic aromatic substitution is the standard method for introducing halogens onto a benzene ring. For the iodination of an activated ring system like a benzyl ether, various iodinating agents can be employed. A selective and general method for iodinating aromatic compounds uses bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (IPy₂BF₄) in the presence of a strong acid, which provides monoiodo derivatives with excellent regioselectivity and yield. scispace.com Other methods, such as using iodine in the presence of an oxidizing agent or N-iodosuccinimide with an acid catalyst, could potentially be applied to an O-benzylhydroxylamine substrate, provided the hydroxylamine functionality is appropriately protected to withstand the reaction conditions. scispace.com The success of this route would heavily depend on controlling the regioselectivity of the iodination to favor the 4-position and ensuring the stability of the N-O bond during the halogenation step.
Stereoselective Synthesis and Chiral Induction Approaches
The introduction of chirality into molecules containing the hydroxylamine moiety is of paramount importance, as the stereochemistry often dictates the biological activity and material properties. While specific studies on the stereoselective synthesis of this compound are not extensively documented, general principles of asymmetric synthesis applied to related O-alkylhydroxylamines can be extrapolated. Chiral reagents are instrumental in inducing or transferring chirality during chemical reactions, playing a pivotal role in the synthesis of enantiomerically pure substances. scbt.com
Enantioselective O-Alkylation
Enantioselective O-alkylation of a pro-chiral hydroxylamine or a related precursor represents a direct approach to obtaining chiral this compound analogues. This can be conceptually achieved through several strategies:
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the hydroxylamine nitrogen, directing the alkylation to one of the enantiotopic faces of the oxygen atom. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. For instance, nitrones bearing a chiral auxiliary, such as one derived from D- or L-mannose, have been used to achieve highly diastereoselective reactions. google.com
Chiral Phase-Transfer Catalysis: The alkylation of N-protected hydroxylamine with 4-iodobenzyl halide under phase-transfer conditions using a chiral catalyst could afford the desired product with enantiomeric excess.
Enzyme-Catalyzed Alkylation: Biocatalysis offers a green and highly selective alternative. A suitable enzyme, such as a lipase (B570770) or a hydrolase, could potentially catalyze the enantioselective O-alkylation of an N-protected hydroxylamine.
A significant challenge in the asymmetric hydrogenation of oximes to produce chiral hydroxylamines is the instability of the N–O bond and the inertness of the C=N bond. researchgate.net However, recent advances have demonstrated that chiral nickel complexes can catalyze this reaction effectively. researchgate.net
Diastereoselective Transformations
Diastereoselective transformations are employed when one or more chiral centers are already present in the starting materials. For the synthesis of analogues of this compound, this could involve the reaction of a chiral 4-iodobenzyl derivative with a hydroxylamine or the modification of a chiral hydroxylamine derivative.
Addition to Chiral Alkenes: The conjugate addition of O-benzylhydroxylamine to α,β-unsaturated imides containing a chiral auxiliary can proceed with high diastereoselectivity. capes.gov.br This methodology could be adapted by using this compound as the nucleophile.
Reactions with Chiral Epoxides: The ring-opening of chiral epoxides with hydroxylamines can lead to the formation of chiral amino alcohols. The reaction of pyridine-2-, -3-, and -4-carbaldehyde oximes with enantiomerically pure epoxides has been shown to yield both O- and N-alkylation products. researchgate.net
Intramolecular Cycloadditions: Diastereoselective intramolecular nitrone-olefin cycloadditions have been successfully used in the total synthesis of natural products. researchgate.net A chiral nitrone derived from a precursor to this compound could undergo a diastereoselective cycloaddition, which upon further transformation would yield a chiral analogue.
Mechanistic studies, including AM1 computations, have been used to rationalize the observed trans selectivity in the cyclization of chiral 3'-benzyloxyamino imides, suggesting that the reaction proceeds through the formation of cyclic titanium or aluminum enolates where the enolates leading to the trans product are more stable. capes.gov.br
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to chemical synthesis is crucial for minimizing environmental impact and improving process safety and efficiency. core.ac.ukmdpi.com These principles can be applied to the synthesis of this compound in several ways.
Atom Economy: One-pot syntheses are particularly attractive as they reduce waste and improve efficiency. A one-pot method for preparing O-(halo-substituted benzyl) hydroxylamine derivatives involves the O-benzylation of N-hydroxyurethane followed by basic N-deprotection, offering high chemo- and regioselectivity and simplifying purification. researchgate.netarabjchem.org
Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. mdpi.com The use of water as a solvent in the final steps of the production of some pharmaceuticals has been shown to give excellent yields without the need for solvent removal and extraction. mdpi.com
Catalysis: The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry. mdpi.com For instance, the synthesis of N-heterocycles has benefited from metal-catalyzed acceptorless coupling and one-pot reactions using recyclable catalysts. mdpi.com
Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. encyclopedia.pubrsc.org For example, the synthesis of 1,3,4-oxadiazoles under microwave irradiation was completed in 25 minutes, whereas the same reaction required 12 hours under reflux conditions. encyclopedia.pub
The table below summarizes how green chemistry principles can be applied to the synthesis of O-alkylated hydroxylamines, which is directly relevant to this compound.
| Green Chemistry Principle | Application in O-Alkylated Hydroxylamine Synthesis | Potential Benefit |
|---|---|---|
| Prevention | Designing syntheses to minimize waste. | Reduced environmental impact and disposal costs. |
| Atom Economy | Utilizing one-pot reactions and cycloadditions. researchgate.netarabjchem.org | Maximizes the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Using less toxic reagents and intermediates. | Improved safety for researchers and reduced environmental toxicity. |
| Designing Safer Chemicals | Synthesizing derivatives with reduced toxicity. | Products are safer for their intended use. |
| Safer Solvents and Auxiliaries | Employing water, ethanol, or solvent-free conditions. mdpi.comencyclopedia.pub | Reduced solvent waste and associated health and environmental risks. |
| Design for Energy Efficiency | Using microwave or ultrasound irradiation. encyclopedia.pubrsc.org | Faster reactions and lower energy consumption. |
| Use of Renewable Feedstocks | Starting from bio-based materials where possible. | Reduced reliance on fossil fuels. |
| Reduce Derivatives | Avoiding protecting groups through one-pot syntheses. researchgate.netarabjchem.org | Fewer reaction steps, leading to higher overall yield and less waste. |
| Catalysis | Using recyclable catalysts. mdpi.com | Increased reaction efficiency and reduced waste from stoichiometric reagents. |
| Design for Degradation | Designing products that biodegrade after use. | Reduced persistence in the environment. |
| Real-time Analysis for Pollution Prevention | Monitoring reactions to prevent by-product formation. | Improved process control and reduced waste. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reaction conditions and reagents to minimize the risk of accidents. | Enhanced laboratory and industrial safety. |
Scale-Up Considerations and Process Chemistry in Academic Synthesis
The transition from a laboratory-scale synthesis to a larger, process-scale production, even within an academic setting, presents several challenges. For this compound, these considerations are crucial for obtaining sufficient quantities for further research.
A common laboratory synthesis of O-benzylhydroxylamines involves the Mitsunobu reaction with N-hydroxyphthalimide followed by deprotection with hydrazine. nih.gov Another route involves the reduction of the corresponding oxime. However, the use of expensive reducing agents like sodium cyanoborohydride can limit industrial applicability. mdpi.com A scalable synthesis of O-cyclopropyl hydroxylamines has been developed, which could potentially be adapted. nih.gov
Key considerations for scaling up the synthesis of this compound include:
Reagent Cost and Availability: The cost of starting materials, such as 4-iodobenzyl bromide and a suitable hydroxylamine source, becomes a significant factor at a larger scale.
Reaction Conditions: Reactions that are facile on a small scale, such as those requiring very low temperatures (-78 °C), can be difficult and costly to maintain on a larger scale. nih.gov
Purification: Chromatographic purification, while common in the lab, is often impractical for large quantities. Crystallization, distillation, or extraction are preferred methods for purification on a larger scale. The synthesis of O-(halo-substituted benzyl) hydroxylammonium salts benefits from a simple purification process. researchgate.net
Safety: The potential hazards of the reagents and reaction conditions must be carefully assessed and managed. For example, the use of hydrazine for deprotection requires stringent safety protocols. nih.gov
Waste Management: The disposal of by-products and solvents is a major consideration, both environmentally and economically.
The table below outlines a comparison of a potential laboratory-scale synthesis with considerations for academic scale-up.
| Parameter | Laboratory-Scale Synthesis (e.g., mg to g) | Academic Scale-Up (e.g., g to 100s of g) |
|---|---|---|
| Starting Materials | High-purity, often from commercial suppliers in small quantities. | Cost-effective, potentially requiring in-house preparation or sourcing from bulk suppliers. |
| Reaction Vessel | Standard round-bottom flasks. | Larger, jacketed reaction vessels for better temperature control. |
| Temperature Control | Ice baths, dry ice/acetone baths. | Cryostats or recirculating chillers. |
| Reagent Addition | Manual addition via syringe or dropping funnel. | Controlled addition via syringe pumps or addition funnels with pressure equalization. |
| Work-up and Purification | Liquid-liquid extraction, column chromatography. | Extraction with larger separatory funnels, crystallization, or distillation. |
| Yield | Often optimized for purity over yield. | Optimized for a balance of yield, purity, and process efficiency. |
| Safety | Standard laboratory safety procedures. | More rigorous risk assessment, potential for dedicated fume hoods or glove boxes. |
Chemical Reactivity and Mechanistic Investigations of O 4 Iodobenzyl Hydroxylamine
Reactivity of the Hydroxylamine (B1172632) Functional Group
The hydroxylamine moiety (-ONH₂) is a versatile functional group known for its nucleophilicity and its ability to undergo a variety of chemical transformations, including condensation, substitution, and redox reactions.
Formation of Oximes and their Chemical Transformations
O-substituted hydroxylamines, such as o-(4-Iodobenzyl)hydroxylamine, readily react with aldehydes and ketones in a condensation reaction to form O-substituted oximes. nih.govtestbook.com This reaction is typically acid-catalyzed and proceeds through a nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding oxime ether. testbook.comquora.comyoutube.com The mechanism is analogous to imine formation. quora.com
The general reaction can be depicted as follows:
R¹(R²)C=O + H₂N-O-CH₂-C₆H₄-I ⇌ R¹(R²)C=N-O-CH₂-C₆H₄-I + H₂O
Where R¹ and R² can be hydrogen, alkyl, or aryl groups.
These resulting oxime ethers are stable compounds and can serve as intermediates in further synthetic transformations. For instance, the N-O bond in oximes can be cleaved under reductive conditions, and the C=N bond can participate in various cycloaddition reactions. nih.gov The synthesis of oximes from various O-benzylhydroxylamines and carbonyl compounds is a well-established method for creating diverse molecular structures. nih.govresearchgate.net
Acylation and Other N-Substitution Reactions
The nitrogen atom of the hydroxylamine group in this compound is nucleophilic and can undergo acylation with reagents such as acid chlorides or anhydrides to form N-acyl-O-benzylhydroxylamines. This reaction introduces an acyl group onto the nitrogen, modifying the electronic and steric properties of the molecule.
Furthermore, the nitrogen can participate in other N-substitution reactions. For example, alkylation of N-hydroxyphthalimide with benzyl (B1604629) halides, followed by hydrazinolysis, is a common method for synthesizing O-benzylhydroxylamines, demonstrating the reactivity of the nitrogen in a protected form. semanticscholar.orgnih.gov Direct N-alkylation or N-arylation of the free hydroxylamine can also be achieved under specific conditions, leading to N,O-disubstituted hydroxylamine derivatives.
Oxidation and Reduction Pathways of the N-O Bond
The hydroxylamine functional group can undergo both oxidation and reduction. Oxidation of N-substituted hydroxylamines that possess at least one alpha-hydrogen leads to the formation of nitrones. chimia.chresearchgate.net This transformation is a key method for synthesizing these valuable 1,3-dipoles, which are widely used in cycloaddition reactions for the construction of nitrogen-containing heterocycles. chimia.ch A variety of oxidizing agents have been employed for this purpose, highlighting the versatility of this process. amazonaws.comresearchgate.net
| Oxidizing Agent | Typical Conditions | Reference |
| Mercury(II) Oxide (HgO) | Stoichiometric, various solvents | chimia.ch |
| Sodium Hypochlorite (NaOCl) | Aqueous/organic biphasic, RT | chimia.ch |
| 2-Iodoxybenzoic acid (IBX) | CH₂Cl₂, RT | amazonaws.com |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, RT | amazonaws.com |
Conversely, the N-O bond in hydroxylamines is relatively weak and can be cleaved under reductive conditions. nih.gov The bond dissociation energy of the N-O single bond is reported to be in the range of 53-63 kcal/mol. nih.govrsc.org Catalytic hydrogenation (e.g., using Pd/C) or treatment with other reducing agents can lead to the cleavage of this bond to produce the corresponding amine (4-iodobenzylamine) and water. The selective reduction of the C=N bond in derived oximes without cleaving the N-O bond is also a synthetically important transformation. nih.gov
Role as a Nucleophile in C-X Bond Formation
The hydroxylamine group contains two nucleophilic centers: the nitrogen and the oxygen atom. The relative nucleophilicity can be influenced by the reaction conditions and the nature of the electrophile. While the nitrogen is often the more reactive site, the oxygen atom can also act as a nucleophile, particularly when the nitrogen is substituted or sterically hindered. organic-chemistry.org
In transition-metal-catalyzed reactions, such as palladium-catalyzed allylic substitutions, the oxygen atom of hydroxylamine derivatives can act as the nucleophile, leading to O-allylation products. organic-chemistry.org There is also evidence of hydroxylamine acting as an oxygen nucleophile in reactions with organophosphorus compounds, such as phosphate triesters. rsc.org This dual nucleophilicity allows for diverse pathways in carbon-heteroatom bond formation.
Reactivity of the 4-Iodobenzyl Moiety
The 4-iodobenzyl portion of the molecule is dominated by the chemistry of the aryl iodide. The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I < C-Br < C-Cl) in palladium-catalyzed cross-coupling reactions, making it an excellent substrate for the formation of new carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The aryl iodide group of this compound is an ideal handle for participating in a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures from simple precursors. organic-chemistry.orglibretexts.orglibretexts.org The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to release the product and regenerate the Pd(0) catalyst. organic-chemistry.orglibretexts.orglibretexts.org
It is important to note that the free hydroxylamine group, being a potential ligand for palladium, might interfere with the catalytic cycle. In such cases, protection of the -ONH₂ group (e.g., as a phthalimide (B116566) or with a Boc group) may be necessary before performing the cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. The reaction of this compound with an arylboronic acid would yield a biaryl structure.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.orgorganic-chemistry.org Aryl iodides are particularly reactive substrates for this transformation. wikipedia.orgnih.gov This reaction would allow for the introduction of an alkyne moiety at the 4-position of the benzyl ring.
Heck Reaction
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. This method could be used to append a variety of vinylic groups to the 4-position of the benzyl moiety of this compound.
The following table illustrates the expected products from these cross-coupling reactions, assuming appropriate reaction conditions are employed.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Structure |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N |
These reactions demonstrate the synthetic utility of the 4-iodobenzyl group as a versatile platform for molecular elaboration through robust and well-established carbon-carbon bond-forming methodologies.
Copper-Mediated Arylation Reactions
Copper-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-heteroatom bonds. In the context of this compound, the aryl iodide moiety can participate in copper-mediated N-arylation reactions with various amines and related nitrogen nucleophiles. An efficient method for the copper-catalyzed N-arylation of hydroxylamines with aryl iodides has been described, which allows for the conversion of a variety of N- and O-functionalized hydroxylamines. These reactions typically employ a copper(I) catalyst, a ligand such as 1,10-phenanthroline, and a base like cesium carbonate.
The general mechanism for such reactions is thought to involve the oxidative addition of the aryl iodide to a Cu(I) species, forming a Cu(III)-intermediate. Subsequent coordination of the hydroxylamine and reductive elimination yields the N-arylated product and regenerates the Cu(I) catalyst. The reaction conditions are generally mild, and a broad range of functional groups are tolerated.
A hypothetical copper-mediated arylation reaction involving this compound is presented in the table below, based on general reaction schemes for similar compounds.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |
| This compound | Amine (R-NH2) | CuI | 1,10-Phenanthroline | Cs2CO3 | DMF | N-(4-(aminomethyl)phenyl)amine |
Exploiting Iodine as a Leaving Group in Nucleophilic Aromatic Substitution
The iodine atom in this compound can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. However, in the absence of such activating groups, forcing conditions are typically required. In SNA reactions, the reactivity of aryl halides often follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. This is because the rate-determining step is usually the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.
Despite iodine being a good leaving group in terms of its ability to depart, its lower electronegativity compared to other halogens makes the ipso-carbon less electrophilic, thus slowing down the initial attack by a nucleophile in many SNA reactions.
Formation and Reactivity of Iodonium Salt Intermediates
Aryl iodides, including this compound, can be converted into diaryliodonium salts. These salts are versatile reagents in organic synthesis, serving as electrophilic arylating agents. The formation of iodonium salts typically involves the oxidation of the aryl iodide in the presence of another aromatic compound.
Diaryliodonium salts are known to undergo reactions where one of the aryl groups is transferred to a nucleophile, with the other aryl group acting as a dummy ligand. The selectivity of which aryl group is transferred can be controlled by electronic and steric factors. The reactivity of iodonium salts allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
A representative reaction for the formation of a diaryliodonium salt from an aryl iodide is shown below.
| Aryl Iodide | Arene | Oxidizing Agent | Acid | Product |
| Ar-I | Ar'-H | m-CPBA | TfOH | [Ar-I-Ar']+ TfO- |
Intramolecular Reactions and Rearrangements Involving the Compound
Computational Studies on Reaction Mechanisms and Transition States
There are no specific computational studies focused on the reaction mechanisms and transition states of this compound found in the reviewed literature. Computational chemistry is a powerful tool for elucidating reaction pathways, determining activation energies, and understanding the electronic factors that govern chemical reactivity. Such studies on this compound could provide valuable insights into its behavior in copper-mediated arylations, nucleophilic aromatic substitutions, and the formation of iodonium salts.
Applications of O 4 Iodobenzyl Hydroxylamine in Organic Synthesis and Chemical Biology Research
O-(4-Iodobenzyl)hydroxylamine as a Versatile Synthetic Building Block
The dual functionality of this compound makes it a strategic building block for synthetic chemists. Both the hydroxylamine (B1172632) moiety and the iodo-aryl group can participate in a wide array of chemical transformations.
Construction of Complex Molecular Architectures
The hydroxylamine functional group is a key reactive site within the molecule. O-substituted hydroxylamines are recognized as valuable reagents for forming various new bonds, including C–N, N–N, O–N, and S–N bonds, often without the need for expensive metal catalysts. rsc.org This reactivity is crucial for synthesizing nitrogen-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals and natural products. The inherent reactivity of the hydroxylamine allows it to act as an effective nitrogen source in cyclization and amination reactions. rsc.orgorganic-chemistry.org Furthermore, the iodinated benzyl (B1604629) group provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the attachment of diverse molecular fragments and the construction of intricate molecular frameworks.
Participation in Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. beilstein-journals.org These reactions are prized for their ability to rapidly generate libraries of complex molecules. beilstein-journals.org Amine derivatives are common components in many MCRs, such as the Ugi and Passerini reactions. While specific examples involving this compound are not extensively documented, hydroxylamine derivatives have been shown to participate in MCRs to produce trisubstituted hydroxylamines. rsc.org Its structure suggests its potential utility as the amine component in such sequences, allowing for the rapid assembly of complex, peptide-like structures or other elaborate molecules in a time- and resource-efficient manner.
Synthesis of Radiolabeled Probes for Research Imaging (e.g., ¹²³I, ¹²⁵I)
The presence of a stable iodine atom on the phenyl ring makes this compound an excellent precursor for the synthesis of radiolabeled imaging agents. nih.gov The non-radioactive iodine can be readily exchanged for a radioactive isotope, such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), or Iodine-124 (¹²⁴I), through established radioiodination techniques.
These radiolabeled versions of the molecule, or its downstream products, can be used as probes in nuclear medicine imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). For instance, if a drug candidate derived from this compound is known to bind to a specific biological target, its radiolabeled analog allows researchers to visualize its distribution, accumulation, and clearance in vivo. This is particularly valuable for drug development and for studying the physiology of targeted systems. google.comresearchgate.net
Precursor for Advanced Organic Materials Research
The iodinated aromatic ring of this compound offers potential for applications in materials science. Aryl iodides are common monomers in polymerization reactions driven by cross-coupling chemistry. This allows for the creation of novel polymers with tailored electronic, optical, or thermal properties. The hydroxylamine group can be either preserved to impart specific functionality to the final material or modified post-polymerization to further tune the material's characteristics. This dual functionality makes it a candidate for research into new conductive polymers, functional coatings, or other advanced organic materials.
Applications in Enzyme Inhibition and Biochemical Pathway Modulation
Beyond its role in synthesis, this compound has been specifically investigated for its ability to interact with and modulate the function of key biological enzymes.
Targeting Indoleamine 2,3-Dioxygenase-1 (IDO1)
Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan. nih.govfrontiersin.org This process is a critical component of immune regulation. wikipedia.org In many cancers, tumor cells overexpress IDO1 to create an immunosuppressive microenvironment, which helps them evade destruction by the immune system. wikipedia.orgfrontiersin.org By depleting tryptophan and producing metabolites known as kynurenines, IDO1 suppresses the function of effector T-cells and promotes immune tolerance. nih.gov This makes IDO1 a significant target for cancer immunotherapy. frontiersin.org
This compound has been identified as a potent, rationally designed inhibitor of IDO1. nih.gov Research has shown that the O-alkylhydroxylamine class of compounds can effectively inhibit IDO1, and that halogenation of the aromatic ring, as with the iodo- group in this compound, can enhance potency. nih.gov
Detailed Research Findings:
Mechanism of Action: Studies suggest that O-alkylhydroxylamines act as mimics of the alkylperoxy transition or intermediate state of the enzyme's natural reaction. nih.gov Spectroscopic and modeling studies indicate that the hydroxylamine moiety coordinates directly to the heme iron within the active site of the IDO1 enzyme. nih.gov
Inhibitory Potency: this compound has demonstrated significant inhibitory activity against the IDO1 enzyme. The potency of these compounds makes them promising leads for further drug development. nih.gov
Mechanism of Enzyme Inhibition (e.g., Heme Iron Coordination)
This compound is part of a class of O-alkylhydroxylamines that function as mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a heme-containing enzyme. nih.gov The inhibitory mechanism of these compounds is rooted in their ability to interact with the heme iron center within the enzyme's active site. Heme enzymes, such as IDO1, catalyze reactions involving molecular oxygen, which binds to the ferrous (Fe2+) state of the heme iron. nih.govnih.gov
The hydroxylamine moiety of this compound is believed to be the key functional group responsible for inhibition. It is proposed that this group coordinates directly with the heme iron, mimicking an intermediate state in the catalytic cycle. nih.gov This coordination can prevent the binding of molecular oxygen or interfere with the subsequent steps of the enzymatic reaction, effectively blocking the enzyme's function. nih.govmdpi.com This mode of action, where an inhibitor permanently disables a heme-containing enzyme through bonding, is a known mechanism for hydroxylamine derivatives. wikipedia.org The interaction is thought to be a stable coordination to the ferrous heme iron, which disrupts the normal catalytic cycle of IDO1 that involves the oxidation of L-tryptophan. nih.govnih.gov
Structure-Activity Relationship (SAR) Investigations for IDO1 Potency and Selectivity
Structure-activity relationship (SAR) studies on O-benzylhydroxylamine and its derivatives have provided crucial insights into the features necessary for potent and selective IDO1 inhibition. nih.gov These investigations systematically modify the chemical structure of a lead compound to determine which parts are essential for its biological activity. For the O-benzylhydroxylamine scaffold, research has shown that modifications to the aromatic ring significantly impact inhibitory potency. nih.gov
A key finding from these studies was that the addition of halogen atoms to the aromatic ring enhances the compound's inhibitory effect on IDO1. nih.gov The presence of an iodine atom at the para-position (position 4) of the benzyl group, as in this compound, is a result of these SAR explorations aimed at improving potency. Halogenation, particularly at the meta and para positions, was found to be particularly successful in this regard. nih.gov
While potent, some O-alkylhydroxylamine derivatives have shown a degree of promiscuity, indicating the need for careful selectivity profiling. For instance, some of the most potent IDO1 inhibitors in this class also demonstrated inhibitory activity against cytochrome P450 enzymes, such as CYP3A4, albeit at much higher concentrations (low micromolar), suggesting a degree of selectivity for IDO1. nih.gov The goal of SAR studies is to optimize the structure to maximize potency against the target (IDO1) while minimizing off-target effects on other enzymes like TDO (tryptophan 2,3-dioxygenase) or cytochrome P450s. rsc.org
| Compound/Modification | Target | Potency (IC50) | Selectivity Note |
| O-benzylhydroxylamine | IDO1 | Sub-micromolar | Parent compound for SAR studies. nih.gov |
| Halogenated derivatives | IDO1 | Improved potency | Halogenation of the aromatic ring enhances inhibitory activity. nih.gov |
| This compound | IDO1 | Potent inhibitor | The 4-iodo substitution is a result of SAR optimization. nih.gov |
| Potent O-alkylhydroxylamines | CYP3A4 | Low micromolar | Demonstrates some off-target activity, indicating the need for selectivity profiling. nih.gov |
Use in In Vitro Enzyme Assays and Cell-Based Models for Biological Investigation
This compound and related compounds are valuable tools for the biological investigation of IDO1 function, utilized extensively in both in vitro enzyme assays and cell-based models. nih.gov In vitro assays directly measure the compound's ability to inhibit the purified IDO1 enzyme. These assays are crucial for determining key parameters like the half-maximal inhibitory concentration (IC50), which quantifies the inhibitor's potency. researchgate.net
Following initial enzymatic screening, promising inhibitors like this compound are advanced to cell-based models. These assays use living cells that express the target enzyme, providing a more physiologically relevant environment to assess the compound's activity. sigmaaldrich.comnih.govichorlifesciences.com For IDO1 inhibitors, this often involves using tumor cell lines or immune cells that are known to have high IDO1 expression. In these models, researchers can measure not only the inhibition of enzyme activity but also the compound's effects on cellular processes, such as cell viability, proliferation, and the production of downstream metabolites. nih.govsigmaaldrich.com Studies have shown that potent O-benzylhydroxylamine derivatives exhibit nanomolar-level potency in cell-based assays with limited toxicity, making them attractive candidates for exploring the biological roles of IDO1. nih.gov
| Assay Type | Purpose | Key Measurements | Relevance of this compound |
| In Vitro Enzyme Assay | To determine direct inhibitory activity on purified IDO1. | IC50 value, enzyme kinetics. researchgate.net | Quantifies the intrinsic potency of the compound as an IDO1 inhibitor. |
| Cell-Based Viability/Toxicity Assay | To assess the compound's effect on cell health. | Cell survival rates (e.g., via MTT or WST-1 assays). sigmaaldrich.com | Ensures that observed biological effects are due to target inhibition, not general toxicity. nih.gov |
| Cell-Based Functional Assay | To measure IDO1 inhibition in a cellular context. | Levels of kynurenine (B1673888), cell proliferation, immune cell activation. | Confirms the compound can access and inhibit the enzyme within a living cell and modulate its biological function. nih.gov |
Modulation of Kynurenine Pathway in Research Systems
The primary biochemical consequence of IDO1 inhibition by this compound is the modulation of the kynurenine pathway, the main route for tryptophan catabolism in mammals. frontiersin.orgmdpi.com IDO1 catalyzes the first and rate-limiting step of this pathway, converting the essential amino acid L-tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine. mdpi.com
By inhibiting IDO1, this compound effectively blocks this initial step. In research systems, this leads to two primary effects: a decrease in the concentration of kynurenine and its downstream metabolites, and a localized increase in the concentration of tryptophan. frontiersin.org Several metabolites in the kynurenine pathway, such as 3-hydroxykynurenine and quinolinic acid, are considered potentially neurotoxic. frontiersin.org Conversely, another metabolite, kynurenic acid, is neuroprotective. mdpi.comnih.gov Therefore, by inhibiting an enzyme early in the pathway, compounds like this compound can shift the balance of these metabolites. This modulation is a key area of investigation, as the kynurenine pathway is implicated in various physiological and pathological processes, including immune response and neurological disorders. frontiersin.orgmdpi.com
Exploration of Other Enzyme Systems and Biological Targets
While this compound is primarily studied as an IDO1 inhibitor, its chemical structure suggests the potential for interaction with other biological targets, particularly other heme-containing enzymes. wikipedia.org The hydroxylamine functional group is known to be reactive towards heme centers in general. wikipedia.org
Initial selectivity screening of related potent O-alkylhydroxylamines has revealed some off-target activity. For example, inhibition of CYP3A4, a member of the cytochrome P450 family of heme enzymes, was observed, although this inhibition was significantly less potent (22- to 48-fold weaker) than for IDO1. nih.gov This suggests that while these compounds are selective, they are not entirely specific and require careful evaluation for off-target effects in advanced studies. The potential for this compound to interact with other heme proteins, such as other cytochrome P450 isoforms, tryptophan 2,3-dioxygenase (TDO), or heme oxygenase, remains an area for further investigation. mdpi.comrsc.org
Development of Biochemical Probes for Studying Biological Processes
A potent and selective enzyme inhibitor like this compound can serve as a valuable biochemical probe. nih.gov Biochemical probes are small molecules used to study the function of proteins and biological pathways in a controlled manner. By specifically blocking the activity of IDO1, researchers can use this compound to elucidate the precise roles of this enzyme in various biological contexts, such as cancer immunology and neurobiology.
For example, treating cells or research models with this compound allows scientists to observe the downstream consequences of IDO1 inhibition, such as changes in immune cell function, tumor growth, or neurotransmitter pathways. nih.gov The simplicity of its structure, combined with its cellular activity, makes it an attractive tool for the biological exploration of IDO1 function. nih.gov This use as a probe helps to validate IDO1 as a therapeutic target and to understand the complex network of interactions governed by the kynurenine pathway.
Utilization in Analytical Chemistry as a Derivatization Reagent
While primarily investigated for its biological activity, the chemical structure of this compound suggests potential utility in analytical chemistry as a derivatization reagent. Derivatization is a technique used to chemically modify an analyte to enhance its detection or separation in methods like high-performance liquid chromatography (HPLC). sdiarticle4.comresearchgate.net
The hydroxylamine group (-ONH2) is known to react with carbonyl compounds (aldehydes and ketones) to form stable oximes. This reaction could be exploited to "tag" carbonyl-containing analytes, making them detectable by methods sensitive to the benzyl group. Furthermore, the presence of an iodine atom provides a unique feature. Iodine is a heavy atom that can be useful in mass spectrometry detection, potentially aiding in the identification of derivatized analytes. nih.gov Although specific applications of this compound as a derivatization reagent are not widely documented, its functional groups are well-suited for such roles, similar to how other iodine-containing reagents are used for derivatization prior to HPLC analysis. nih.gov
Enhancing Detectability and Selectivity in Chromatographic Analyses (e.g., LC-MS, GC-MS)
The primary application of this compound in analytical chemistry is to improve the detection of target analytes that are otherwise challenging to measure. Many biologically significant molecules, such as steroids, sugars, and small aldehydes or ketones, lack the necessary structural features for sensitive detection. Derivatization with this compound overcomes these limitations in several ways.
The introduction of the 4-iodobenzyl group significantly enhances the performance of these analytes in both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Increased Mass: The addition of the iodine atom (atomic mass ≈ 127 amu) substantially increases the molecular weight of the analyte. This shifts the mass of the resulting derivative to a higher, less congested region of the mass spectrum, reducing interference from background noise and matrix components.
Improved Ionization Efficiency: The benzyl group helps to improve the ionization efficiency of the derivatized analyte in techniques like electrospray ionization (ESI), which is commonly used in LC-MS.
Enhanced Chromatographic Retention: Many small, polar carbonyl compounds exhibit poor retention on standard reversed-phase HPLC columns. The hydrophobic nature of the benzyl group increases the derivative's retention time, allowing for better separation from other polar, early-eluting compounds in the sample. nih.gov
Selective Detection: While not as common as bromine's isotopic pattern, the presence of iodine provides a distinct mass that can be used for selective ion monitoring (SIM) or multiple reaction monitoring (MRM) in mass spectrometry, thereby increasing the selectivity and specificity of the analysis. nih.gov For GC analysis, halogenated derivatizing agents are well-established for their ability to introduce an electron-capturing moiety, making the derivative highly sensitive for detection by an electron capture detector (ECD). greyhoundchrom.com
Derivatization of Carbonyl Compounds and Monosaccharides
The core chemical functionality of this compound is its reaction with carbonyl groups. The hydroxylamine moiety (-ONH2) reacts with aldehydes and ketones to form a stable oxime ether bond. nih.gov This reaction is highly efficient and specific for the carbonyl functional group.
This derivatization is particularly valuable for the analysis of monosaccharides. nih.gov Monosaccharides exist in equilibrium between cyclic hemiacetal forms and a small amount of the open-chain form which contains an aldehyde or ketone group. This compound reacts with this open-chain form, trapping the monosaccharide as its oxime derivative. This process offers significant analytical advantages: it prevents the formation of multiple anomeric peaks in chromatography, simplifies the chromatogram, and improves detection sensitivity by several orders of magnitude. nih.gov
The reaction provides a robust method for profiling and quantifying a wide range of carbonyl-containing molecules in complex biological matrices.
| Analyte Class | Specific Examples | Analytical Challenge | Benefit of Derivatization |
|---|---|---|---|
| Monosaccharides | Glucose, Fructose, Galactose, Mannose | High polarity, poor ionization, anomeric peak splitting | Improved retention, enhanced MS signal, single derivative peak. nih.gov |
| Keto-steroids | Testosterone, Progesterone, Cortisone | Lack of strong chromophore or ionizable group | Enables sensitive detection and quantification by LC-MS. researchgate.net |
| Small Aldehydes & Ketones | Formaldehyde, Acetaldehyde, Acetone | High volatility, low molecular weight | Increases molecular weight and improves chromatographic behavior. nih.gov |
Development of Isotope-Labeled Derivatization Reagents (e.g., H/D-labeled)
A sophisticated application of derivatization chemistry involves the use of stable isotope-labeled reagents for quantitative analysis. nih.gov In this strategy, two versions of the derivatizing agent are synthesized: a "light" version (the standard this compound) and a "heavy" version, where some hydrogen atoms are replaced with deuterium (B1214612) (D). For instance, deuterium atoms can be incorporated into the benzyl ring, creating a reagent that is chemically identical to the light version but has a higher molecular weight.
This paired-reagent approach is central to highly accurate quantification using mass spectrometry:
A known amount of an analytical standard is derivatized with the "heavy" reagent (e.g., d4-O-(4-Iodobenzyl)hydroxylamine).
The unknown sample is derivatized with the "light" reagent.
The two are mixed and analyzed together by LC-MS.
The mass spectrometer detects two distinct peaks for each analyte: one for the light derivative and one for the heavy derivative, separated by a known mass difference (e.g., 4 Da if four deuterium atoms are used). The ratio of the peak intensities allows for precise and accurate calculation of the analyte's concentration in the original sample. nih.gov This method effectively corrects for sample loss during preparation and variations in instrument response, leading to highly reliable quantitative results. nih.govresearchgate.net
| Reagent Type | Example Structure Fragment | Role in Analysis | Mass Spectrometry Output |
|---|---|---|---|
| Light Reagent | -CH₂-C₆H₄-I | Derivatizes the target analyte in the sample. | Forms a derivative at mass M. |
| Heavy Reagent (Isotope-Labeled) | -CD₂-C₆D₄-I (example labeling) | Derivatizes an internal standard for quantification. | Forms a derivative at mass M+Δm (where Δm is the mass difference from the deuterium atoms). nih.gov |
Structural Characterization and Computational Analysis in Research Contexts
Advanced Spectroscopic Characterization for Mechanistic Elucidation
Spectroscopic methods are fundamental to understanding the chemical behavior of O-(4-Iodobenzyl)hydroxylamine. These techniques allow researchers to confirm its molecular structure, monitor its transformation during chemical reactions, and probe its electronic properties, which are crucial for predicting its interaction with other molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.
In a typical ¹H NMR spectrum, the protons of the benzyl (B1604629) group and the hydroxylamine (B1172632) moiety would exhibit characteristic chemical shifts and coupling patterns. While specific spectral data for the 4-iodo isomer is not widely published, data from the analogous O-(2-iodobenzyl)hydroxylamine confirms the shifting of the benzylic methylene (B1212753) unit as a key indicator of the structure. researchgate.net For this compound, the aromatic protons would appear as a set of two doublets (an AA'BB' system) due to the para-substitution pattern on the benzene (B151609) ring. The benzylic protons (-CH₂-) would typically appear as a singlet, and the protons of the amine group (-NH₂) would also be visible, though their signal can be broad and exchangeable.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and chemical shift prediction software. Actual experimental values may vary.)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to CH₂ONH₂) | ~7.10 (d) | ~129.5 |
| Aromatic CH (ortho to I) | ~7.70 (d) | ~137.5 |
| Aromatic C-I | - | ~95.0 |
| Aromatic C-CH₂ONH₂ | - | ~138.0 |
| Benzylic CH₂ | ~4.65 (s) | ~77.0 |
| NH₂ | ~5.90 (br s) | - |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to monitor its involvement in chemical reactions. The nominal mass of this compound (C₇H₈INO) is approximately 249.0 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
In a research context, MS is invaluable for mechanistic elucidation. For instance, in a reaction where this compound acts as a reagent, its consumption and the formation of products can be tracked in real-time. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of reaction components before they enter the mass spectrometer, providing clear data on the presence and quantity of reactants, intermediates, and products. nih.gov This allows researchers to deduce reaction pathways and kinetics.
The fragmentation pattern of this compound under techniques like tandem mass spectrometry (MS/MS) can also provide structural information. Characteristic fragments, such as the loss of the hydroxylamine group or the cleavage of the benzyl-oxygen bond, help in identifying the molecule and its derivatives in complex mixtures. nih.govresearchgate.net
UV-Vis and Fluorescence Spectroscopy for Binding Studies and Electronic Properties
UV-Vis and fluorescence spectroscopy are employed to investigate the electronic properties of this compound and its interactions with other molecules, such as biological macromolecules. The benzene ring in the molecule is a chromophore that absorbs ultraviolet light. The substitution pattern, including the iodo and the benzyloxyamine groups, influences the exact wavelength of maximum absorbance (λₘₐₓ).
Changes in the UV-Vis spectrum, such as a shift in λₘₐₓ (bathochromic or hypsochromic shift) or a change in absorbance intensity (hyperchromic or hypochromic effect), can indicate the binding of the molecule to a target. angiotensin-1-2-1-8-amide.com This is particularly useful in preliminary studies of enzyme inhibition or receptor binding.
While not all molecules are fluorescent, derivatives of benzylamine (B48309) can exhibit fluorescence. If this compound or its derivatives are fluorescent, this property can be exploited for highly sensitive binding assays. nih.gov The binding to a biological target can alter the local environment of the fluorophore, leading to changes in fluorescence intensity, lifetime, or emission wavelength, providing quantitative data on binding affinity and kinetics.
X-ray Crystallographic Studies
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for structural biology and chemistry.
Solid-State Structures of this compound and its Derivatives
Obtaining a single crystal of this compound allows for its structure to be determined by X-ray diffraction. While a specific crystal structure for this exact compound is not publicly available, analysis of similar structures, such as 4-aminobenzyl alcohol, reveals key expected features. researchgate.net
A crystal structure would confirm bond lengths, bond angles, and torsion angles with high precision. It would also reveal the intermolecular interactions that govern the crystal packing. In the case of this compound, significant interactions would include hydrogen bonding involving the -NH₂ and -O- moieties, as well as potential halogen bonding involving the iodine atom. Halogen bonds are non-covalent interactions where the electropositive region on the iodine atom interacts with a Lewis base, which can be a significant force in directing crystal packing and molecular recognition.
Table 2: Typical Crystallographic Data Parameters (Hypothetical for this compound)
| Parameter | Description |
| Crystal System | The geometric category of the crystal (e.g., Monoclinic, Orthorhombic). |
| Space Group | Describes the symmetry of the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the repeating unit of the crystal. |
| Z | The number of molecules in the unit cell. |
| Key Intermolecular Interactions | e.g., N-H···O hydrogen bonds, C-I···O halogen bonds. |
Co-crystallization with Biological Targets (e.g., Enzyme-Inhibitor Complexes)
A primary goal in medicinal chemistry is to understand how a potential drug molecule binds to its biological target, such as an enzyme or receptor. Co-crystallization is a powerful technique where the target protein and the inhibitor molecule (in this case, this compound or a derivative) are crystallized together. nih.gov The resulting X-ray structure of the complex provides a detailed snapshot of the binding event at the atomic level.
This information is critical for structure-based drug design. The co-crystal structure reveals:
The precise orientation of the inhibitor in the active site.
The specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex.
Any conformational changes in the enzyme upon inhibitor binding.
For example, the iodine atom of this compound could form a beneficial halogen bond with a carbonyl oxygen or other Lewis basic group in an enzyme's active site, thereby increasing its binding affinity and inhibitory potency. Observing such interactions through co-crystallization provides invaluable guidance for designing more potent and selective inhibitors. google.comnih.gov
Analysis of Intermolecular Interactions and Binding Modes
The intermolecular interactions of this compound are critical in defining its binding affinity and mode of action, particularly in the context of enzyme inhibition. As a derivative of O-benzylhydroxylamine, which is a known inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1), its interactions are often studied within the active site of this enzyme. nih.govbrynmawr.edu The hydroxylamine moiety is a key feature, capable of coordinating with the heme iron in the IDO1 active site. nih.gov
The substituted benzyl ring also plays a crucial role in establishing additional interactions that determine the compound's orientation and stability within the binding pocket. The para-iodine substitution is particularly significant. Halogen atoms can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site. Furthermore, the iodine atom's size and lipophilicity influence how the molecule fits within the hydrophobic regions of the enzyme's active site.
In docking studies with IDO1, para-substituted inhibitors like this compound are predicted to occupy the entrance of the active site cavity. nih.gov Key interactions can involve amino acid residues such as Phenylalanine 226 (F226) and the heme propionate (B1217596) group. nih.gov Additionally, hydrogen bonds may form between the hydroxylamine group and residues like Serine 167 (S167), further stabilizing the ligand-protein complex. nih.gov The nature and geometry of these intermolecular forces, including van der Waals forces, hydrogen bonds, and potential halogen bonds, collectively define the binding mode and contribute to the compound's inhibitory potency. nih.gov
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Partner in Protein (e.g., IDO1) | Significance |
|---|---|---|---|
| Heme Coordination | Hydroxylamine Group (-ONH2) | Heme Iron (Fe) | Primary mechanism of inhibition for this class of compounds. nih.gov |
| Hydrogen Bonding | Hydroxylamine Group (-ONH2) | Polar residues (e.g., Serine 167) nih.gov | Enhances binding affinity and specificity. |
| Hydrophobic Interactions | Iodobenzyl Ring | Hydrophobic residues (e.g., Phenylalanine 163, Phenylalanine 226) nih.gov | Contributes to the stability of the ligand in the binding pocket. |
| Halogen Bonding | Iodine Atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) | Provides additional directional interaction for improved binding affinity. |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are indispensable tools for investigating the properties and interactions of this compound at an atomic level. These methods provide insights that are complementary to experimental data, aiding in the rational design of more potent derivatives and explaining observed biological activities.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can predict a range of fundamental properties. These calculations can determine the optimized molecular geometry, detailing bond lengths and angles.
Furthermore, DFT is used to calculate electronic properties that are key to understanding the molecule's reactivity. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. Analysis of the molecular electrostatic potential (ESP) map can reveal the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of intermolecular interactions like hydrogen bonding. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to provide a detailed picture of charge distribution and intramolecular interactions. mdpi.com
| Calculated Property | Information Provided | Relevance to this compound |
|---|---|---|
| Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles. | Foundation for more advanced simulations like docking and molecular dynamics. |
| HOMO/LUMO Energies | Indicates electron-donating and electron-accepting capabilities. | Helps predict chemical reactivity and the nature of interactions with biological targets. nih.gov |
| Molecular Electrostatic Potential (ESP) | Maps charge distribution on the molecular surface. researchgate.net | Identifies sites prone to electrostatic interactions, such as heme coordination and hydrogen bonding. |
| Vibrational Frequencies | Predicts infrared and Raman spectra. | Aids in the structural characterization and comparison with experimental spectroscopic data. nih.gov |
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are primarily used to predict its binding mode within the active site of a target protein, such as IDO1. nih.gov
Docking studies on the O-benzylhydroxylamine series have been instrumental in understanding their structure-activity relationships. nih.gov For a para-halogenated derivative like this compound, simulations predict a binding pose where the hydroxylamine group coordinates with the central heme iron of IDO1. The iodobenzyl moiety is positioned within the active site cavity, where it can form hydrophobic and other non-covalent interactions with surrounding amino acid residues. nih.gov Docking algorithms calculate a scoring function to estimate the binding affinity, allowing for the comparison of different derivatives and guiding the design of compounds with potentially improved potency. nih.govusm.my
Molecular Dynamics Simulations to Explore Conformational Space and Binding
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-protein complex, accounting for the flexibility of both the ligand and the protein. mdpi.com
An MD simulation of the this compound-IDO1 complex, initiated from a docked pose, could be performed to assess the stability of the predicted interactions. mdpi.com These simulations can reveal how the ligand adjusts its conformation within the binding site and how the protein structure responds to ligand binding. rsc.org Key metrics analyzed during MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the persistence of intermolecular interactions like hydrogen bonds over the simulation time. This provides a more realistic and robust model of the binding event.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org A QSAR model can be developed for a series of O-benzylhydroxylamine derivatives to predict their inhibitory potency against a target like IDO1. nih.govsemanticscholar.org
To build a QSAR model, molecular descriptors are calculated for each compound in the series. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties (e.g., atomic charges), and steric properties (e.g., molecular volume). wikipedia.orgnih.gov Statistical methods are then used to create a regression or classification model that correlates these descriptors with the experimentally measured biological activity (e.g., IC₅₀ or Kᵢ values). wikipedia.org Once a statistically valid QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. nih.gov
Future Directions and Emerging Research Avenues for O 4 Iodobenzyl Hydroxylamine
Integration into High-Throughput Synthesis and Screening Platforms
The dual reactivity of O-(4-Iodobenzyl)hydroxylamine makes it an ideal candidate for integration into high-throughput synthesis (HTS) and combinatorial chemistry platforms. The hydroxylamine (B1172632) moiety can readily undergo condensation reactions with a vast library of aldehydes and ketones to form stable oxime ethers. Simultaneously, the 4-iodobenzyl group serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions. nih.gov This orthogonal reactivity allows for the rapid generation of large, diverse libraries of novel compounds.
Automated synthesis platforms can be programmed to perform sequential or parallel reactions, first reacting the hydroxylamine with a set of carbonyl compounds, followed by a cross-coupling reaction at the iodo-position with another set of building blocks (e.g., boronic acids, alkynes, or amines). This approach enables the exploration of a vast chemical space around a core scaffold, which is highly valuable in drug discovery for identifying new lead compounds. The resulting libraries can then be subjected to high-throughput screening to identify molecules with desired biological activities.
Development of Novel Catalytic Transformations Leveraging the Iodine Atom
The iodine atom on the aromatic ring is a key feature that enables a wide array of catalytic transformations, primarily palladium-catalyzed cross-coupling reactions, which are fundamental in the creation of carbon-carbon and carbon-heteroatom bonds. nih.gov Aryl iodides are often more reactive than the corresponding bromides or chlorides in these processes. nih.govacs.org Future research can focus on expanding the scope of these reactions using this compound as a substrate to synthesize complex molecules.
Key catalytic transformations that can be leveraged include:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids to form new C-C bonds, creating biaryl or styrenyl derivatives. This is one of the most widely used transformations in medicinal chemistry. nih.govrsc.org
Sonogashira Coupling: The coupling of the aryl iodide with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, forms C(sp²)-C(sp) bonds. rsc.orgwikipedia.orglibretexts.orgsynarchive.com This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are present in many natural products and functional materials. rsc.orgwikipedia.org
Heck-Mizoroki Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation. rsc.orgorganic-chemistry.orgwikipedia.orgnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl iodide with primary or secondary amines. nih.govwikipedia.orglibretexts.orgyoutube.comacsgcipr.org It has become a vital tool for synthesizing aryl amines, which are common motifs in pharmaceuticals. wikipedia.orgrsc.org
Beyond palladium catalysis, the iodine atom can participate in other transformations. Hypervalent iodine compounds, for instance, can act as catalysts for various oxidative transformations, representing a greener alternative to some transition metal-catalyzed reactions. researchgate.netnsf.govcardiff.ac.uk Exploring the potential of the iodine in this compound to mediate or catalyze novel organic transformations is a promising research avenue.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ | Pd(0) catalyst, Base | C(sp²)-C(sp²) | Biaryl derivatives |
| Sonogashira Coupling | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) | Arylalkyne derivatives |
| Heck-Mizoroki Reaction | Alkene (H₂C=CHR) | Pd(0) catalyst, Base | C(sp²)-C(sp²) | Substituted alkene derivatives |
| Buchwald-Hartwig Amination | R₂NH | Pd(0) catalyst, Ligand, Base | C(sp²)-N | Arylamine derivatives |
Engineering of Multi-Functional Probes for Complex Biological Systems
This compound serves as an excellent scaffold for the design of multi-functional chemical probes for studying complex biological systems. A "multi-functional probe" typically contains several key components: a reactive group for covalent attachment to a target, a reporter group (like a fluorophore or affinity tag), and a recognition element for specific binding.
The hydroxylamine group can be used to attach the probe to biomolecules containing aldehydes or ketones. For instance, proteins can be engineered to contain a genetically encoded "aldehyde tag," a specific peptide sequence that is enzymatically converted to a formylglycine residue, which then serves as a handle for selective reaction with hydroxylamine-bearing probes. nih.gov
The iodophenyl moiety can be elaborated using the cross-coupling reactions described previously to introduce other functionalities. For example, a Sonogashira coupling could be used to attach a fluorescent alkyne, or a Suzuki coupling could introduce a biotin (B1667282) moiety for affinity purification. nih.govnih.gov This modular approach allows for the creation of a diverse set of probes to investigate protein localization, interactions, and function within the complex environment of a living cell. The biological relevance of hydroxylamine-containing scaffolds has been demonstrated in their use as enzyme inhibitors and antibacterial agents. nih.govresearchgate.net
Bioorthogonal Chemistry Applications and Chemical Tagging
Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. enamine.netacs.org this compound is equipped with two functional groups suitable for such applications.
Oxime Ligation: The reaction between the hydroxylamine group and an aldehyde or ketone to form an oxime is a well-established bioorthogonal reaction. nih.govacs.org This can be used to label biomolecules that have been modified to contain a carbonyl group, such as proteins with an aldehyde tag. nih.gov
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki and Sonogashira couplings have been adapted for use under biological conditions. nih.gov The iodophenyl group of the molecule can be used for site-specific labeling of peptides and proteins that have been functionalized with the appropriate coupling partner (e.g., a boronic acid or an alkyne). nih.govrsc.org
The dual functionality of this compound allows for a "dual-tagging" strategy. A biomolecule could first be tagged via oxime ligation, and the attached iodophenyl group could then be used in a subsequent bioorthogonal cross-coupling reaction to introduce a second label or to link to another biomolecule. This opens up possibilities for creating complex biomolecular conjugates for advanced imaging or therapeutic applications. This approach is also relevant for the late-stage functionalization and chemical tagging of natural products and pharmaceuticals to create derivatives with new properties or for bioconjugation. chemrxiv.orgchemrxiv.org
Theoretical Predictions for Rational Design of Enhanced Analogues
Computational and theoretical chemistry offer powerful tools for the rational design of new molecules with enhanced properties, starting from the this compound scaffold.
Quantum Mechanics (QM): QM calculations can be employed to investigate the electronic structure and reactivity of the molecule. For instance, these calculations can predict the ease of oxidative addition at the C-I bond, helping to optimize conditions for cross-coupling reactions. They can also be used to model the transition states of reactions involving the hydroxylamine group, providing insights into reaction mechanisms and kinetics.
Quantitative Structure-Activity Relationship (QSAR): If a library of analogues is synthesized and tested for a specific biological activity (e.g., as enzyme inhibitors nih.gov), QSAR models can be developed. These models correlate the structural or physicochemical properties of the molecules with their biological activity, allowing for the prediction of the potency of new, unsynthesized analogues.
Molecular Dynamics (MD) Simulations: For analogues designed to interact with a specific biological target (e.g., a protein), MD simulations can predict binding modes and affinities. This information is crucial for designing derivatives with improved specificity and potency, guiding synthetic efforts toward the most promising candidates.
By combining these theoretical approaches, researchers can move beyond trial-and-error synthesis and adopt a more targeted, rational design strategy to develop next-generation analogues of this compound for specific applications.
Exploration in New Material Science Applications
The unique reactivity of this compound makes it a valuable building block for the synthesis of novel functional materials. The exclusion of physical properties directs the focus toward the chemical synthesis and functionalization of these materials.
The iodophenyl group is a key handle for polymerization and surface modification. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are cornerstones of synthetic routes to conjugated polymers. rsc.orgwikipedia.org this compound could be used as a monomer in step-growth polymerization reactions. This would produce polymers with pendant benzylhydroxylamine groups along the backbone. These reactive side chains could then be used for:
Post-polymerization modification: The hydroxylamine groups can be reacted with various aldehydes or ketones to tune the properties of the polymer or to attach specific functional molecules.
Grafting: The pendant groups can serve as initiation sites for grafting other polymer chains, leading to the formation of complex brush or graft copolymers.
Surface functionalization: The polymer could be used to coat a surface, presenting a high density of hydroxylamine groups for the covalent attachment of biomolecules, sensors, or other materials that contain carbonyl functionalities.
This approach allows for the creation of highly functionalized materials where the properties can be precisely controlled through subsequent chemical reactions on the polymer backbone, opening avenues for applications in areas like responsive materials, chemical sensors, and biocompatible coatings.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing o-(4-iodobenzyl)hydroxylamine with high purity and yield?
- Methodological Answer : Optimize the reductive amination protocol using o-iodobenzaldehyde and hydroxylamine derivatives. Control reaction conditions (pH, temperature, solvent polarity) to minimize byproducts like N-alkylated isomers. Purify via column chromatography with silica gel (60–120 mesh) and confirm purity via -NMR (absence of peaks at δ 2.5–3.0 ppm for amine protons) and HPLC (≥98% purity) .
Q. How can researchers safely handle o-(4-iodobenzyl)hydroxylamine given its potential hazards?
- Methodological Answer : Use nitrile gloves (penetration time >8 hours) and tightly sealed goggles to prevent skin/eye contact. Work under a fume hood to avoid inhalation. Store in amber vials at 2–8°C under inert gas (argon) to prevent degradation. Regularly validate stability via LC-MS to detect iodine displacement or oxidation .
Q. What spectroscopic techniques are most effective for characterizing o-(4-iodobenzyl)hydroxylamine and its derivatives?
- Methodological Answer :
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ions (e.g., [M+H] at m/z 294.97 for CHINO).
- NMR : Analyze -NMR for the iodobenzyl carbon (δ ~135 ppm) and hydroxylamine protons (δ 5.2–5.5 ppm).
- IR : Identify N–O stretching vibrations at 950–1050 cm .
Advanced Research Questions
Q. How do reaction pathways differ between o-(4-iodobenzyl)hydroxylamine and its non-iodinated analogs in nucleophilic acyl transfer reactions?
- Methodological Answer : The iodine substituent increases steric hindrance and electronic withdrawal, altering transition-state energetics. Computational studies (B3LYP/6-311+G(2df,2p)) show a 2.1 kcal mol higher activation barrier for o-iodo derivatives compared to non-halogenated analogs. Experimental validation via kinetic isotope effects (KIEs) can resolve competing O-/N-acylation pathways .
Q. What computational strategies can predict the regioselectivity of o-(4-iodobenzyl)hydroxylamine in catalytic cycles?
- Methodological Answer : Perform DFT calculations (e.g., PCM/HF/6-31G(d)) to model bifunctional catalysis. Analyze transition states (e.g., TS1O-NHOH-DUAL) where iodine stabilizes partial charges via inductive effects. Compare solvation-free energies (ΔG) in polar aprotic solvents (e.g., DMF) to predict regioselectivity for O-acylation .
Q. How can contradictory data on the stability of o-(4-iodobenzyl)hydroxylamine in aqueous vs. organic phases be resolved?
- Methodological Answer : Conduct controlled degradation studies:
- Aqueous phase : Monitor hydrolysis via -NMR (if fluorinated analogs are used) at pH 7.4 and 37°C.
- Organic phase : Track iodine loss via ICP-MS in toluene/THF. Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Q. What role does o-(4-iodobenzyl)hydroxylamine play in synthesizing bioactive heterocycles (e.g., oxadiazines or triazolones)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
